molecular formula C6H10F4O B1265659 Ether, butyl 1,1,2,2-tetrafluoroethyl CAS No. 358-37-2

Ether, butyl 1,1,2,2-tetrafluoroethyl

Cat. No.: B1265659
CAS No.: 358-37-2
M. Wt: 174.14 g/mol
InChI Key: CIVGBESMFDRXNF-UHFFFAOYSA-N
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Description

Ether, butyl 1,1,2,2-tetrafluoroethyl, also known as n-Butyl 1,1,2,2-tetrafluoroethyl ether, is a chemical compound with the molecular formula C6H10F4O . It is a fluorinated linear ether that has several key properties that make it useful in batteries .


Molecular Structure Analysis

The molecular structure of this compound consists of a total of 38 bonds. There are 20 non-H bonds, 10 rotatable bonds, and 1 aliphatic ether .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 10°C, a density of 1.11, and it exists in a liquid form . It has a molecular weight of 174.14 g/mol .

Scientific Research Applications

Lithium/Sulfur Batteries

  • Suppression of Shuttling Effect : An organo-fluorine compound, 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), has shown to suppress the deleterious shuttling effect in lithium–sulfur batteries. It enhances capacity retention and coulombic efficiency, alongside eliminating self-discharge, thus demonstrating a crucial role in improving lithium–sulfur battery performance (Nasim Azimi et al., 2013).

Lithium-Ion Batteries

  • Safe Electrolytes for Lithium-Ion Batteries : Ternary mixtures involving 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether demonstrate high safety, better wettability to separator and electrodes, and superior electrochemical performances compared to conventional electrolytes. These mixtures offer great potential for practical applications in lithium-ion batteries, showcasing improved rate and cycle performances (Yi Liu et al., 2016).

Chemical Reactions and Synthesis

  • Fluorine-Containing Compounds Synthesis : The compound has been involved in the synthesis and reactions with N-(1,1,2,2-tetrafluoroethyl)dimethylamine to produce β,β,β’,β’-tetrasubstituted divinyl ethers, demonstrating its utility in producing fluorine-containing compounds with potential applications in various industrial and research fields (A. Volkonskii et al., 2010).

  • Palladium-Catalyzed Arylation : The ether has been used in palladium-catalyzed arylation reactions, highlighting its role in facilitating high-efficiency and regioselective synthesis processes. This application underscores its versatility in organic synthesis, providing a pathway for the modification and creation of complex organic molecules (L. Xu et al., 2001).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, T-BUTYL1,1,2,2-TETRAFLUOROETHYLETHER, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

Ether, butyl 1,1,2,2-tetrafluoroethyl plays a significant role in biochemical reactions, particularly as a solvent and co-solvent in various biochemical processes. This compound interacts with a range of enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical reactions. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their activity and affecting the overall metabolic flux . The nature of these interactions can vary, with some enzymes experiencing inhibition while others may be activated or stabilized by the presence of this compound .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it may impact the expression of genes involved in oxidative stress responses, leading to changes in the cellular redox state . Additionally, its presence can affect the activity of key metabolic enzymes, thereby influencing the overall metabolic rate and energy production within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves its binding interactions with specific biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding and the specific enzyme involved . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under ambient conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, degradation products may form, potentially altering the compound’s effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as enhancing metabolic activity or stabilizing certain enzymes . At higher doses, toxic or adverse effects can occur, including oxidative stress, cellular damage, and disruptions in normal metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function.

Properties

IUPAC Name

1-(1,1,2,2-tetrafluoroethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F4O/c1-2-3-4-11-6(9,10)5(7)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVGBESMFDRXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189327
Record name Ether, butyl 1,1,2,2-tetrafluoroethyl
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Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358-37-2
Record name 1-(1,1,2,2-Tetrafluoroethoxy)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, butyl 1,1,2,2-tetrafluoroethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ether, butyl 1,1,2,2-tetrafluoroethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n-butyl 1,1,2,2-tetrafluoroethyl ether
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